3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine - 1155846-90-4

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Catalog Number: EVT-1685751
CAS Number: 1155846-90-4
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions typically involve the condensation of a suitable pyrazole derivative, such as a 5-aminopyrazole, with a pyridine precursor, like a 2-chloro-3-formyl pyridine. []
  • Cyclization Reactions: These methods involve the construction of the pyrazolo[3,4-b]pyridine core from acyclic precursors. One example is the reaction of aryl methyl ketones, malononitrile, and 5-aminopyrazoles in the presence of iodine. []
  • Multicomponent Reactions: These reactions offer efficient one-pot syntheses, often involving three or more starting materials. An example is the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles from 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, 3-oxo-3-(pyridin-3-yl)propanenitrile, and aldehydes. []
Molecular Structure Analysis
  • Planarity: These compounds generally exhibit a planar or near-planar structure, with the pyrazole and pyridine rings lying in close proximity. [, ]
  • Substituent Effects: The nature and position of substituents on the pyrazolo[3,4-b]pyridine core can significantly influence the molecular geometry and electronic properties. [, ]
  • Intermolecular Interactions: X-ray crystallographic studies have revealed various intermolecular interactions, such as hydrogen bonding and π-π stacking, influencing the solid-state packing of these compounds. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Many of these compounds exhibit inhibitory activity against various enzymes, often through competitive or non-competitive binding to the active site. [, , , ]
  • Receptor Binding: Certain derivatives display affinity for specific receptors, potentially modulating downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • Solubility: These compounds typically exhibit limited solubility in water but are often soluble in organic solvents. []
  • Melting Point: Melting points vary widely depending on the substituents present. [, ]
Applications
  • Medicinal Chemistry: This class of compounds has garnered significant attention in medicinal chemistry, with numerous derivatives investigated for their therapeutic potential against a wide range of diseases, including:
    • Cancer: As potent inhibitors of various kinases, including FGFR, TBK1, and ALK, 1H-pyrazolo[3,4-b]pyridines have shown promise as anticancer agents. [, , , ]
    • Infectious Diseases: Several derivatives exhibit activity against parasites like Trypanosoma cruzi (Chagas disease) and Leishmania amazonensis (leishmaniasis). [, , ]
    • HIV/AIDS: Compounds like MK-4965, a potent HIV-1 non-nucleoside reverse transcriptase inhibitor, highlight the potential of this scaffold in antiviral therapy. []
  • Material Science: The unique electronic properties and potential for metal coordination make these compounds attractive building blocks for materials science applications. []
  • Catalysis: Chiral bipyridine-N,N′-dioxides derived from 1H-pyrazolo[3,4-b]pyridines have shown promise as catalysts in asymmetric synthesis. []

5-Cyano-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as the core structure for a series of derivatives synthesized via a novel [3+1+1+1] cyclization reaction. [] This reaction utilizes aryl methyl ketones, malononitrile, and 5-aminopyrazoles as starting materials and is mediated by I2. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

  • Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole as starting materials. [] The compound's structure was characterized using elemental analysis and spectral data. Theoretical studies, including DFT calculations, were conducted to investigate its electronic and thermodynamic properties. []

6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a base structure for synthesizing novel acetylcholinesterase (AChE) inhibitors. [] Derivatives of this compound were synthesized and evaluated for their AChE inhibitory activity. Molecular docking studies were employed to understand the binding interactions between these derivatives and the AChE enzyme. []

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This series of compounds were synthesized via a one-pot, three-component reaction using a magnetically separable graphene oxide anchored sulfonic acid catalyst. [] The reaction utilizes 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, 3-oxo-3-(pyridin-3-yl)propanenitrile, and various aldehydes as starting materials. []
  • Compound Description: These chiral derivatives were used to create lanthanide(III) complexes. [] These complexes were synthesized and characterized for their potential luminescent properties. []

3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965)

  • Compound Description: MK-4965 is a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). [] It was developed to address the issue of clinical resistance associated with existing NNRTIs and exhibits broad-spectrum antiviral activity against key HIV-1 RT mutations. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) activator. [] It has been investigated for its vasodilatory effects in various blood vessels, including the pulmonary artery and corpus cavernosum. Studies have explored its mechanism of action, which involves the stimulation of sGC activity, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation. []
  • Compound Description: This set of compounds represents a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors. [] These inhibitors demonstrated significant antitumor activity in FGFR1-driven xenograft models. []

Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates

  • Compound Description: This series of compounds were synthesized from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. [] This synthesis involves a two-step procedure, utilizing the Vilsmeier-Haack reagent followed by treatment with hydrazine. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

  • Compound Description: BMS-986236 is a potent kinase inhibitor. [] A scalable synthesis route for this compound was developed, focusing on safety and efficiency. []

6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This series of fused compounds were synthesized via a multicomponent, catalyst-free reaction under ultrasound irradiation. [] The reaction utilizes 3-amino-5-methylpyrazole, malononitrile, and substituted aldehydes as starting materials. []

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

  • Compound Description: This compound was synthesized from phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl under alkaline conditions. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: The crystal structure of this compound has been analyzed. [] This analysis revealed details about its molecular geometry and packing within the crystal lattice. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activities. [] The synthesis involved reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a precursor for constructing new polyheterocyclic ring systems. [] Reactions of this compound with various reagents have led to the formation of diverse heterocyclic compounds, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives. []

Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis. []

6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

  • Compound Description: PYRPCN, along with 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid (PYRPCA), were investigated using theoretical and experimental methods. [] This study involved analyzing their FT-IR and FT-Raman spectra, conducting DFT calculations to understand their structures and vibrational frequencies. []

4,5-Dihydro-1H-pyrazolo[3,4-b]pyridine derivatives

  • Compound Description: This series of compounds, formed unexpectedly instead of the anticipated 4,7-dihydro isomers, were found to exhibit potent antitubercular activity against Mycobacterium tuberculosis H37RV. []

4,7-Dihydro-1H-pyrazolo[3,4-b]pyridine-5-nitriles

  • Compound Description: These compounds, along with pyrazolo[3,4-b]pyridine-5-nitrile derivatives, were unexpectedly synthesized through a multicomponent domino process involving aryl/heteroarylhydrazines and 3-aryl-3-oxopropanonitriles in the presence of nitric acid and ethanol. []

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []

Phenyl-1H-pyrazolo[3,4-b]pyridine derivatives

  • Compound Description: This family of compounds was synthesized using copper(II) oxide nanoparticles as a catalyst. [] This environmentally friendly method provides an efficient route to these compounds. []

1-Hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This class of compounds was synthesized from 2-chloro-3-formyl pyridine as potential biologically active agents. []

1H-Pyrazolo[3,4-b]pyridine-phosphoramidates

  • Compound Description: Three series of these conjugated compounds were synthesized and evaluated for their antileishmanial activity against Leishmania amazonensis. []

C-glycosides of 1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These novel C-glycosides were synthesized and evaluated for their anticancer activities against human leukemia cells (K562) and human prostate cancer cells (PC-3). [] These compounds were synthesized using substituted puerarin and 3-amino-5-hydroxypyrazole. []

3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound has been identified as a valuable building block in synthesizing a diverse range of polyfunctionalized heterocyclic compounds. []

1-Protected-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds, along with 1H-pyrazolo[3,4-b]pyridin-6(7H)-ones, were synthesized from 1-substituted-5-aminopyrazoles. [] The study also focused on removing the protecting groups to yield the desired 1H-pyrazolo[3,4-b]pyridine core. []
  • Compound Description: These novel bisphosphonates were synthesized using Michael addition reactions between tetraethyl ethylidene-1,1-bisphosphonate and corresponding 1H-pyrazolo[3,4-b]pyridine derivatives. []

3-(Trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine

  • Compound Description: This compound serves as a versatile building block for efficiently synthesizing various 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives. []

4-Aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This series of compounds were studied for their supramolecular aggregation behavior in the solid state. []
  • Compound Description: These derivatives were synthesized and evaluated for their antibacterial and antifungal activities. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound was synthesized and characterized as part of a study exploring the synthesis and reactions of novel heterocyclic compounds. []
  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity against various bacteria and fungi. []

1H-pyrazolo[3,4-b]pyridine 4-aminomethanol compounds

  • Compound Description: These compounds were designed as bioisosteres of the quinoline antimalarial mefloquine and were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. []
  • Compound Description: This diverse group of compounds, all containing a naphthyl moiety, were synthesized from 6-amino-4-naphthyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles. []

[4,4′‐Bi‐1H‐pyrazolo[3,4‐b]pyridine]

  • Compound Description: This compound, bearing two 1H-pyrazolo[3,4-b]pyridine units linked at the 4-positions, was synthesized from 1,6-diaryl-1,3,4,6-hexanetetrones. []

1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: This series of compounds was designed as purine analogues and investigated for their anti-tumor activity in breast cancer models. []

3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound has been reported. []

6,6-Dimethyl-7-nitroso-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: The structure of this compound, particularly its tautomerism and conformation, was studied using DFT calculations. []

3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular geometry and crystal packing. []

3-Methyl-6-(aryl)-1-phenyl-1H-pyrazolo(3,4-b)pyridine

  • Compound Description: This group of compounds was synthesized and characterized, and their antimicrobial activity was evaluated. []

Benzyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, along with its derivatives, was investigated for its potential in treating cardiovascular diseases. []

4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters

  • Compound Description: This series of compounds was synthesized as potential antimalarial drugs. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound was determined and revealed details about its hydrogen-bonding interactions and molecular packing. []

3,4,6-Trimethyl-1-phenyl-5-(thiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular geometry and intermolecular interactions. []

Properties

CAS Number

1155846-90-4

Product Name

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11)

InChI Key

RPCRJEFBBHEMAP-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2N=C1)CN

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.